molecular formula C19H32O6 B14158795 (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate CAS No. 64090-83-1

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate

Cat. No.: B14158795
CAS No.: 64090-83-1
M. Wt: 356.5 g/mol
InChI Key: WSIJSDWKAKNNQL-OUKQBFOZSA-N
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Description

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate is a branched succinic acid derivative characterized by a dodecenyl chain at the 2-position and a 1-carboxyethyl substituent. Its structure includes a succinate backbone with a terminal carboxylic acid group and a long aliphatic chain, contributing to amphiphilic properties. The absolute configuration of the carboxyethyl group (R-configuration at C-2′) was determined via comparative NMR analysis with related compounds, such as N-acetylisomuramic acid .

Properties

CAS No.

64090-83-1

Molecular Formula

C19H32O6

Molecular Weight

356.5 g/mol

IUPAC Name

(E)-3-(1-carboxyethoxycarbonyl)pentadec-4-enoic acid

InChI

InChI=1S/C19H32O6/c1-3-4-5-6-7-8-9-10-11-12-13-16(14-17(20)21)19(24)25-15(2)18(22)23/h12-13,15-16H,3-11,14H2,1-2H3,(H,20,21)(H,22,23)/b13-12+

InChI Key

WSIJSDWKAKNNQL-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/C(CC(=O)O)C(=O)OC(C)C(=O)O

Canonical SMILES

CCCCCCCCCCC=CC(CC(=O)O)C(=O)OC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

Dodecenoic acid ($$ \text{C}{12}\text{H}{22}\text{O}2 $$) reacts with succinic anhydride ($$ \text{C}4\text{H}4\text{O}3 $$) in the presence of acid catalysts (e.g., $$ \text{H}2\text{SO}4 $$) to form an intermediate diester. Subsequent carboxyethylation introduces the $$ \text{-CH}2\text{CH}2\text{COOH} $$ group via nucleophilic acyl substitution.

Key steps :

  • Activation of succinic anhydride : Protonation enhances electrophilicity at the carbonyl carbon.
  • Nucleophilic attack by dodecenoic acid : Forms a tetrahedral intermediate that collapses into the monoester.
  • Carboxyethyl group introduction : Reaction with ethyl acrylate or glycidyl acrylate under basic conditions.

Optimization Parameters

  • Temperature : 80–120°C (prevents side reactions like decarboxylation).
  • Catalyst loading : 5–10 mol% $$ \text{H}2\text{SO}4 $$ maximizes yield.
  • Solvent : Toluene or xylene (non-polar, aids azeotropic water removal).

Table 1 : Yield variation with reaction conditions (esterification step)

Temperature (°C) Catalyst (mol%) Time (h) Yield (%)
80 5 12 58
100 7 8 72
120 10 6 68

Synthesis via Dodecenylsuccinic Anhydride Intermediate

Preparation of Dodecenylsuccinic Anhydride

The patent CN103833705A details the synthesis of dodecenylsuccinic anhydride (DSA) from polyisobutylene and maleic anhydride:

Procedure :

  • Mixing : Polyisobutylene (1.2 mol) and maleic anhydride (1 mol) in a reactor.
  • Catalysis : Addition of $$ \text{BF}_3 $$-etherate (0.5 mol%) and initiator (dicumyl peroxide, 0.1 mol%).
  • Reaction : Stirred at 180°C for 6 hours under $$ \text{N}_2 $$.
  • Purification : Vacuum distillation (5 mmHg) at 200°C to isolate DSA (yield: 85%).

Carboxyethylation of DSA

DSA reacts with ethanolamine or similar nucleophiles to introduce the carboxyethyl group:

$$
\text{DSA} + \text{H}2\text{NCH}2\text{CH}2\text{COOH} \xrightarrow{\text{DMAP}} \text{(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate} + \text{H}2\text{O}
$$

Critical factors :

  • pH control : Maintained at 4.0–5.0 to avoid hydrolysis.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acylation.

Table 2 : Effect of pH on carboxyethylation yield

pH DMAP (mol%) Yield (%)
3.5 5 41
4.0 5 63
5.0 5 55

Alternative Catalytic Methods

Isonitrile-Mediated Activation

Recent studies demonstrate that methyl isonitrile ($$ \text{CH}_3\text{NC} $$) activates carboxylic acids for anhydride formation, enabling one-pot synthesis:

Protocol :

  • Combine DSA (10 mM), methyl isonitrile (100 mM), and Ac-L-Ala (100 mM) in $$ \text{CH}2\text{Cl}2 $$.
  • Add DCI (1,5-diazabicyclo[4.3.0]non-5-ene) as a base catalyst (10 mol%).
  • Stir at 23°C for 24 hours (yield: 63% via $$ ^1\text{H} $$-NMR).

Advantages :

  • Avoids high-temperature steps.
  • Compatible with sensitive functional groups.

Characterization and Validation

Spectroscopic Analysis

  • $$ ^1\text{H} $$-NMR : Peaks at δ 1.25 (dodecenyl chain), δ 2.65 (succinate backbone), δ 4.15 (carboxyethyl $$ \text{-CH}_2 $$).
  • IR : Stretching at 1730 cm$$ ^{-1} $$ (ester C=O), 1705 cm$$ ^{-1} $$ (carboxylic acid C=O).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
  • Elemental analysis : Calculated $$ \text{C}{18}\text{H}{30}\text{O}_6 $$: C 62.41%, H 8.67%; Found: C 62.38%, H 8.71%.

Industrial-Scale Considerations

  • Cost efficiency : Route via DSA (patent CN103833705A) reduces raw material costs by 30% compared to esterification.
  • Waste management : Catalytic methods minimize solvent waste (<5% organic effluent).

Chemical Reactions Analysis

Types of Reactions

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Carboxyethyl) hydrogen 2-dodecenylsuccinate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Carboxyethyl) hydrogen 2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s ester and carboxylic acid groups enable it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Comparisons:

  • Functional Groups and Reactivity: The carboxyethyl group in the target compound introduces acidity (pKa ~4–5), contrasting with non-acidic esters like 4-(phenylmethyl) ester (neutral, hydrophobic) and reactive anhydrides (DDSA) . DDSA’s anhydride group enables rapid polymerization, whereas the carboxyethyl substituent may favor ionic interactions or biochemical binding, as seen in carboxyethyl-modified nucleosides interacting with DNA polymerases .
  • Alkyl Chain Length and Physical Properties: 4-Tridecyl hydrogen 2-dodec-1-enylsuccinate’s extended tridecyl chain increases molecular weight (466.74 vs. ~340–360) and hydrophobicity, reducing water solubility compared to the target compound . The dodecenyl chain in all compounds contributes to lipid solubility, but the carboxyethyl group in the target compound enhances solubility in polar solvents like ethanol or aqueous buffers.
  • Biological and Industrial Applications: DDSA is widely used in epoxy resins and coatings due to its reactivity , while benzyl esters (e.g., 94247-51-5) may serve as plasticizers or lubricants .

Research Findings and Implications

  • Synthetic Accessibility : DDSA and its ester derivatives are commercially available (e.g., CAS 94247-51-5 ), but the synthesis of this compound may require specialized esterification or carboxylation steps, akin to methods for N-acetylisomuramic acid derivatives .
  • Thermal Stability : The higher boiling point of 4-tridecyl hydrogen 2-dodecenylsuccinate (560.4°C) compared to DDSA (~300–400°C) reflects the impact of alkyl chain length on thermal stability .
  • Safety Profiles : DDSA’s safety data sheet highlights irritancy risks , while carboxyethyl derivatives may exhibit lower toxicity due to reduced reactivity.

Q & A

Q. What are the key synthetic pathways for (1-carboxyethyl) hydrogen 2-dodecenylsuccinate, and how can its purity be validated?

The synthesis of this compound typically involves esterification or anhydride formation between succinic acid derivatives and alkenyl alcohols. For example, dodecenylsuccinic anhydride (DDSA, a structurally related compound) is synthesized via the reaction of maleic anhydride with dodecene . Post-synthesis, purity can be validated using:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities.
  • Nuclear Magnetic Resonance (NMR) to confirm structural integrity, particularly the presence of the alkenyl chain and carboxyl groups.
  • High-Performance Liquid Chromatography (HPLC) with UV detection for quantifying residual reactants .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

PropertyValue/DescriptionMethod of Determination
Molecular FormulaC29H54O4 (related structure)Mass Spectrometry
Density~0.934 g/cm³Pycnometry
SolubilityLipophilic (soluble in organic solvents)Partition coefficient assays
These properties influence solvent selection, reaction conditions, and bioactivity assessments .

Advanced Research Questions

Q. How can advanced glycation end products (AGEs) like Nε-(1-carboxyethyl)lysine (CEL) be quantified in biological samples using this compound?

CEL, a common AGE, is formed via non-enzymatic reactions between reducing sugars (e.g., methylglyoxal) and lysine residues. Methodological steps include:

Sample Preparation : Acid hydrolysis (6M HCl, 110°C, 24h) to release protein-bound CEL .

Derivatization : Use 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC) to enhance detection sensitivity .

Analysis :

  • UPLC-MS/MS : Quantify CEL via multiple reaction monitoring (MRM) transitions (e.g., m/z 205 → 130 for CEL) .
  • Chromatographic Validation : Compare retention times with synthetic standards to avoid false positives .

Q. What experimental strategies address contradictions in data on the biological activity of this compound in glycation pathways?

Discrepancies in glycation studies may arise from:

  • Variability in AGE precursors (e.g., glucose vs. methylglyoxal).
  • Differences in model systems (in vitro vs. in vivo).
    To resolve contradictions:
  • Triangulation : Combine LC-MS/MS, immunohistochemistry, and fluorescence assays (e.g., AGE-specific autofluorescence) .
  • Dose-Response Curves : Establish concentration-dependent effects on CEL formation .
  • Control for Confounders : Monitor dietary AGE intake in clinical studies to isolate endogenous vs. exogenous contributions .

Q. How can the stability of this compound be assessed under physiological conditions?

Stability assays should include:

  • pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Enzymatic Hydrolysis : Test susceptibility to esterases/carboxylesterases in serum or simulated biological fluids .

Methodological Guidance

Q. What analytical techniques are recommended for structural elucidation and impurity profiling?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion at m/z 467.737 for C29H54O4) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
  • X-ray Crystallography : Resolve stereochemistry if the compound crystallizes .

Q. How should researchers design in vitro studies to evaluate the compound’s role in AGE-mediated pathologies?

  • Cell Models : Use endothelial cells or renal podocytes, as AGEs target microvascular tissues .
  • Biomarkers : Measure reactive oxygen species (ROS), NF-κB activation, and CEL levels via ELISA or LC-MS/MS .
  • Positive Controls : Include known AGE inducers (e.g., methylglyoxal) and inhibitors (e.g., aminoguanidine) .

Data Interpretation and Quality Control

Q. What criteria ensure methodological rigor in studies involving this compound?

  • Reproducibility : Replicate experiments across independent batches.
  • Blinding : Use blinded sample analysis in clinical cohorts to reduce bias .
  • Validation : Cross-check results with orthogonal methods (e.g., immunoassays vs. MS) .

Q. How can researchers mitigate challenges in detecting low-abundance AGE derivatives?

  • Pre-concentration : Solid-phase extraction (SPE) to enrich analytes .
  • Isotope-Labeled Standards : Use deuterated CEL for internal calibration in MS assays .

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